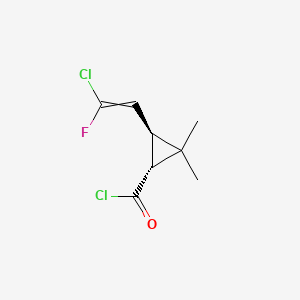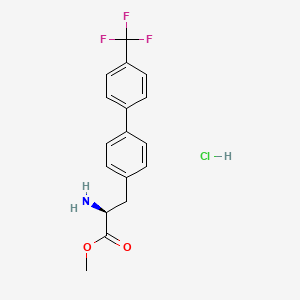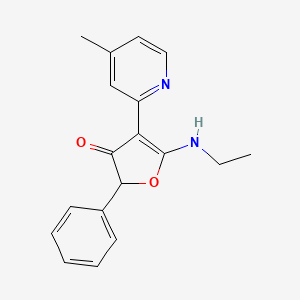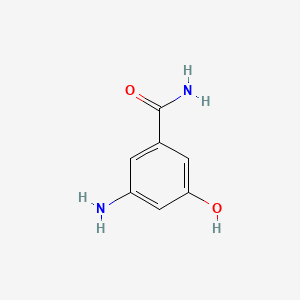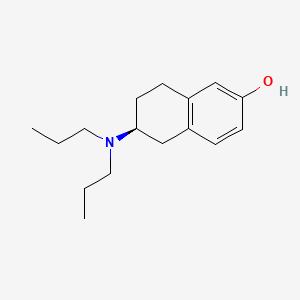
2-(Then-3-yl)thioacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Then-3-yl)thioacetamide is an organosulfur compound characterized by the presence of a thiophene ring attached to a thioacetamide group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Then-3-yl)thioacetamide typically involves the reaction of thiophene-3-carboxylic acid with thioacetamide under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus pentoxide to facilitate the formation of the thioacetamide linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where thiophene-3-carboxylic acid and thioacetamide are reacted in the presence of a catalyst. The use of polymer-supported catalysts, such as polymeric dimethylaminopyridine resins, has been shown to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Then-3-yl)thioacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Then-3-yl)thioacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Then-3-yl)thioacetamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it has been shown to inhibit the activity of cysteine synthase A, an enzyme crucial for bacterial survival . This inhibition disrupts the biosynthesis of essential amino acids, leading to bacterial cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Thioacetamide: A simpler analog without the thiophene ring.
Thiophene-2-carboxamide: Similar structure but with the amide group directly attached to the thiophene ring.
2-(Thiophen-2-yl)thioacetamide: A positional isomer with the thioacetamide group attached at the 2-position of the thiophene ring.
Uniqueness: 2-(Then-3-yl)thioacetamide is unique due to the specific positioning of the thioacetamide group on the thiophene ring, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with biological targets and unique reactivity patterns in chemical synthesis.
Properties
CAS No. |
175203-99-3 |
|---|---|
Molecular Formula |
C6H7NS2 |
Molecular Weight |
157.3 g/mol |
IUPAC Name |
2-thiophen-3-ylethanethioamide |
InChI |
InChI=1S/C6H7NS2/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) |
InChI Key |
ZCJGVSABDFPROI-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1CCC(=S)N |
Canonical SMILES |
C1=CSC=C1CC(=S)N |
Synonyms |
2-(Then-3-yl)thioacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


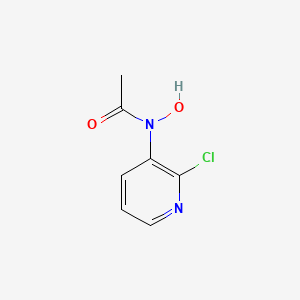
![4'H-Spiro[oxirane-2,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B575584.png)
